Ethyl 4-aminopentanoate
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Overview
Description
Ethyl 4-aminopentanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-aminopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl 4-nitropentanoate, which can be prepared by nitration of ethyl pentanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminopentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl 4-nitropentanoate.
Reduction: Ethyl 4-hydroxypentanoate.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
Ethyl 4-aminopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate, especially in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-aminopentanoate depends on its specific application. In biological systems, it may act as a prodrug, undergoing enzymatic conversion to release the active amino acid. The amino group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-aminopentanoate can be compared with other similar compounds, such as:
Ethyl 4-aminobutanoate: Similar structure but with one less carbon in the chain, leading to different physical and chemical properties.
Ethyl 4-aminobenzoate: Contains a benzene ring, making it more aromatic and less flexible than this compound.
Ethyl 4-aminocyclohexanecarboxylate: Contains a cyclohexane ring, providing different steric and electronic effects.
This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs.
Biological Activity
Ethyl 4-aminopentanoate is an organic compound notable for its dual functional groups: an amine and an ester. This compound plays a significant role in various biological processes and has garnered attention in pharmacology and biochemistry due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H15N O2
- IUPAC Name : this compound
- Functional Groups : Primary amine, ester
The structure features a five-carbon chain with an amino group at the fourth position, which imparts unique reactivity and biological significance.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification : Reacting 4-aminopentanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Reduction : Converting ethyl 4-nitropentanoate (obtained via nitration of ethyl pentanoate) using hydrogen gas and a palladium catalyst.
This compound acts as a precursor for bioactive compounds, influencing metabolic pathways related to neurotransmitter synthesis. Its amino group can interact with various biological macromolecules, modulating enzyme and receptor activities, which is crucial in therapeutic contexts.
Neurotransmitter Interaction
Research indicates that derivatives of this compound may enhance gamma-aminobutyric acid (GABA) signaling by inhibiting gamma-aminobutyric acid transaminase, an enzyme involved in GABA metabolism. This suggests potential applications in treating anxiety and mood disorders .
Anti-inflammatory Properties
Preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic properties, contributing to its relevance in drug development for pain management.
Case Studies and Research Findings
- GABAergic Activity : A study demonstrated that ethyl (S)-4-aminopentanoate significantly increased GABA levels in preclinical models, indicating its potential as a therapeutic agent for anxiety disorders.
- Pharmacological Applications : this compound has been explored as a building block for pharmaceuticals due to its structural similarity to amino acids, facilitating its incorporation into biologically active compounds .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobutyric Acid | Shorter carbon chain; no ethyl ester | Direct GABA analog; widely studied for CNS effects |
Ethyl 3-Aminobutanoate | Similar backbone; different amine position | Less potent than this compound |
Ethyl (S)-2-Aminohexanoate | Longer carbon chain; different stereochemistry | Potentially different biological effects |
This compound is unique due to its specific chiral configuration at the fourth carbon position, which significantly influences its biological activity compared to other amino acids and their derivatives.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl 4-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3 |
InChI Key |
GLFMNINNXRUOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)N |
Origin of Product |
United States |
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